N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide typically involves the condensation of 2-aminobenzenethiol with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atoms in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in critical cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and transcription. By binding to these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide can be compared with other benzothiazole derivatives, such as:
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide
- N-(1,3-benzothiazol-2-yl)-2,6-dibromobenzamide
Uniqueness
The presence of two chlorine atoms in the 2,6-positions of the benzamide moiety makes this compound unique. This substitution pattern can influence the compound’s reactivity, biological activity, and physicochemical properties. For instance, the electron-withdrawing effect of the chlorine atoms can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C14H8Cl2N2OS |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-4-3-5-9(16)12(8)13(19)18-14-17-10-6-1-2-7-11(10)20-14/h1-7H,(H,17,18,19) |
InChI Key |
WDBXPUDXLWHIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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